molecular formula C14H16N4O3 B2659005 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034420-48-7

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2659005
CAS No.: 2034420-48-7
M. Wt: 288.307
InChI Key: WQFRXOWHGQYXSC-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide ( 2034420-48-7) is a synthetic organic compound with a molecular formula of C14H16N4O3 and a molecular weight of 288.30 g/mol . This reagent features a hybrid molecular architecture, incorporating a 1,2,4-oxadiazole ring—a scaffold of high significance in medicinal chemistry—linked to a 5-methylisoxazole group and a cyclohex-3-ene carboxamide moiety . The 1,3,4-oxadiazole isomers of this core structure are extensively researched for their diverse biological activities, particularly in oncology . Such compounds have demonstrated potent anticancer potential by acting on a range of biological targets, including growth factors, enzymes, and kinases . Specific mechanisms include the inhibition of critical enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation and survival . Furthermore, molecular hybrids containing both isoxazole and oxadiazole rings have also shown promising antimicrobial activity against various bacterial and fungal strains, highlighting the versatility of this structural class in therapeutic development . With a topological polar surface area of 94.0 Ų and an estimated XLogP of 1.3 , this compound presents physicochemical properties of interest for drug discovery and pharmacological profiling. It is supplied for research applications only, specifically for use in the synthesis and evaluation of novel bioactive molecules, as a standard in analytical studies, and for the investigation of structure-activity relationships (SAR) in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-11(17-20-9)13-16-12(21-18-13)8-15-14(19)10-5-3-2-4-6-10/h2-3,7,10H,4-6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFRXOWHGQYXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an isoxazole ring and an oxadiazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of 298.302 g/mol. The presence of these heterocycles is associated with diverse biological activities.

Biological Activities

  • Anticancer Properties :
    • Compounds containing oxadiazole and isoxazole rings have been extensively studied for their anticancer activities. Research indicates that derivatives of oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with similar structural features demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
  • Anti-inflammatory Effects :
    • The isoxazole family is known for its anti-inflammatory properties. This compound may interact with inflammatory pathways, potentially modulating the activity of cyclooxygenases (COX) and other inflammatory mediators .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated. The structural components are likely to interact with bacterial enzymes or receptors, leading to inhibition of growth .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The unique structural features allow the compound to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, including those related to cancer proliferation and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to this compound:

StudyFindings
Study A Demonstrated anticancer activity against multiple cell lines with IC50 values ranging from 2.76 µM to 9.27 µM for certain derivatives.
Study B Explored the anti-inflammatory properties and potential mechanisms involving COX inhibition.
Study C Investigated antimicrobial activity against resistant strains of bacteria, indicating promising results for further development.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide exhibits a range of biological activities:

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. For instance:

Pathogen Type Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria1 - 32 μg/mL
Gram-negative bacteria4 - 64 μg/mL
Fungal strains8 - 128 μg/mL

This suggests that derivatives of this compound could be developed as potent antimicrobial agents.

Antitumor Activity

Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. Mechanisms include:

  • Enzyme Inhibition : Acting as an inhibitor for enzymes involved in cancer cell survival.
  • Cell Cycle Arrest : Inducing cell cycle arrest in malignant cells.
  • Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death in cancer cells.

Therapeutic Applications

Given its diverse biological activities, N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclohex-3-enecarboxamide holds promise in several therapeutic areas:

  • Cancer Therapy : Potential development as a chemotherapeutic agent targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Treatments : Development of new antibiotics or antifungal agents based on its structural properties.
  • Neuroprotective Applications : The isoxazole ring may confer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclohex-3-enecarboxamide:

  • A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
  • Another research article focused on its anticancer properties, showing promising results in inhibiting tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

This analog (CAS 688051-07-2) shares the 5-methylisoxazole core but lacks the oxadiazole and cyclohexene groups. Key comparisons include:

Parameter Target Compound N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Core Structure Isoxazole-oxadiazole-cyclohexene hybrid Isoxazole-carboxamide
Toxicity (GHS) Not reported H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Applications Research chemical (inferred) Laboratory synthesis, intermediate

Key Insights :

  • The absence of a phenolic -OH group (as in the analog) could mitigate metabolic conjugation pathways (e.g., glucuronidation), altering pharmacokinetics .
Thiazole-Containing Analogs

Compounds such as Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate () feature thiazole rings instead of isoxazole.

Parameter Target Compound Thiazole-Based Analogs
Heteroatoms Oxygen (isoxazole) Sulfur (thiazole)
Electronic Properties Higher electronegativity Polarizable sulfur atom
Bioactivity Implications Potential for hydrogen bonding Enhanced π-stacking or metal coordination

Key Insights :

  • Thiazole’s sulfur atom may improve metal-binding capacity (e.g., in metalloenzyme inhibitors) compared to isoxazole’s oxygen.
  • Isoxazole’s electronegativity could favor stronger hydrogen-bond interactions with biological targets .
General Trends in Heterocyclic Compounds
  • Oxadiazoles: Known for metabolic stability and bioavailability, often used as bioisosteres for carboxylic acids. The target compound’s oxadiazole may confer resistance to esterase-mediated degradation.
  • Isoxazoles : Commonly employed in antimicrobial and anti-inflammatory agents. The 5-methyl substitution may sterically hinder enzymatic degradation.

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